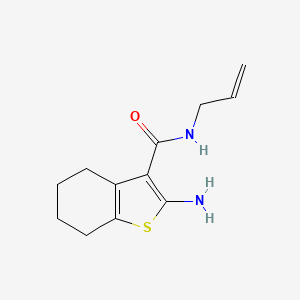

N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

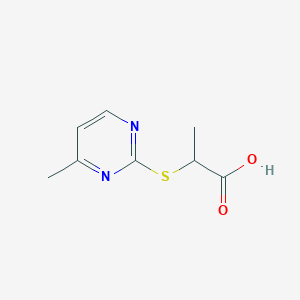

“N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C12H16N2OS . It has a molecular weight of 236.33 .

Synthesis Analysis

The synthesis of azomethine derivatives, which include “this compound”, is carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2,16H,1,3-7,13H2,(H,14,15) .Chemical Reactions Analysis

The reactivity of the compound is influenced by the substituents of aldehydes contained in the aromatic core on the completeness of the condensation reaction .Physical And Chemical Properties Analysis

The compound has a storage temperature of 28°C . The boiling point is not specified .Applications De Recherche Scientifique

Biologically Active Derivatives and Pharmaceutical Synthesis

Targeted Synthesis and Analysis of Azomethine Derivatives Azomethine derivatives of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are studied for their potential as biologically active compounds, with a focus on their cytostatic effects. These compounds are synthesized and analyzed, revealing prospects for further research and molecular design in the field of medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Biologically Active Thiophene-3-carboxamide Derivatives Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities. The study explores the molecular structure and intermolecular interactions of these compounds, providing insights into their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor and Antimicrobial Applications

Synthesis and Antitumor Activity of Benzyl-1,3-Thiazol-2-yl Derivatives A series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides are synthesized and evaluated for their antitumor activity. The study contributes to the search for innovative anti-cancer agents by identifying compounds with significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Antimicrobial Activity of Schiff Bases The synthesis of Schiff bases derived from 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one is described, with an emphasis on their potential as antimicrobial and anti-inflammatory agents. The compounds exhibit promising biological activity, contributing to the field of pharmaceuticals (Narayana, Ashalatha, Raj, & Kumari, 2006).

Orientations Futures

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno . The prospects for further study and molecular design in a number of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are promising .

Propriétés

IUPAC Name |

2-amino-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2H,1,3-7,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOMSWZGHIYULU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=C(SC2=C1CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(E)-3-[3-[(2-chlorophenyl)methoxy]phenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2475013.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2475018.png)

![Benzo[d]thiazol-6-yl(3-(ethylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2475023.png)

![2-[(pyridin-2-yl)methyl]-2H,3H,5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-one](/img/structure/B2475035.png)